Improved Antagonist Activity of C9-6 Over Parent Compound in FLIPR Ca2+ Assay
MrgprX2 antagonist-6 (C9-6) was developed as an optimized analog of a parent compound '1592, demonstrating significantly enhanced antagonist activity in a direct head-to-head comparison [1].
| Evidence Dimension | Inhibition of MRGPRX2-mediated calcium mobilization |
|---|---|
| Target Compound Data | C9-6 shows improved antagonist activity compared to parent compound '1592 |
| Comparator Or Baseline | Parent compound '1592 |
| Quantified Difference | Significant improvement, though exact IC50 values were not provided in the referenced figure caption for this specific comparison. |
| Conditions | FLIPR Ca2+ assay in the presence of EC80 concentration of (R)-ZINC-3573 (3 μM) [1]. |
Why This Matters
This data validates the improved efficacy of C9-6 over its predecessor, making it a superior tool for investigating MRGPRX2-mediated calcium signaling.
- [1] Can Cao, et al. Nature. 2021 Dec;600(7887):170-175. View Source
